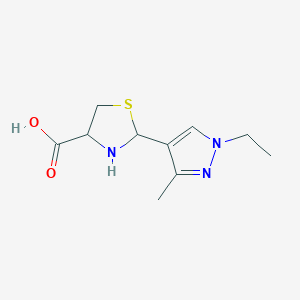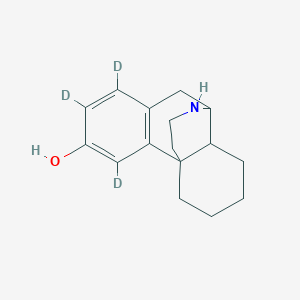
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
描述
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a thiazolidine ring, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiazolidine moiety. The final step involves the addition of the carboxylic acid group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Advanced purification techniques like crystallization and chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidine ring, altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrazole or thiazolidine rings.
科学研究应用
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
作用机制
The mechanism by which 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and thiazolidine rings can interact with active sites on proteins, potentially inhibiting or modifying their activity. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide
- 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
Compared to these similar compounds, 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid stands out due to the presence of both the thiazolidine ring and the carboxylic acid group. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-3-13-4-7(6(2)12-13)9-11-8(5-16-9)10(14)15/h4,8-9,11H,3,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLBTWRDGHHNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B3091612.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091618.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3091645.png)
![(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3091652.png)
![Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B3091661.png)


![2-[(4-Bromophenyl)amino]butanohydrazide](/img/structure/B3091674.png)

![2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091678.png)
![2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B3091694.png)
